3-methoxy-1-methyl-N-(4-(2-methylindoline-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide
Description
Historical Context of Pyrazole-Indoline Hybrid Compounds
The strategic fusion of pyrazole and indoline motifs emerged in the early 21st century as researchers sought to overcome limitations of single-scaffold drug candidates. Pyrazole, first characterized by Ludwig Knorr in 1883, gained prominence through derivatives like celecoxib, a cyclooxygenase-2 inhibitor. Indoline, a hydrogenated indole derivative, entered drug discovery pipelines due to its rigid bicyclic structure, which enhances target selectivity. Early hybridization attempts focused on combining pyrazole’s metabolic stability with indoline’s conformational restraint. A landmark 2016 study demonstrated the enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives using bifunctional squaramide catalysts, establishing proof-of-concept for stereocontrolled hybrid architectures. Subsequent work, such as the 2023 synthesis of indole-pyrazole tubulin inhibitors, validated the therapeutic potential of these hybrids in oncology.
Significance in Medicinal Chemistry Research
Pyrazole-indoline hybrids exploit synergistic pharmacodynamic effects:
- Pyrazole : Contributes hydrogen-bonding capacity via its adjacent nitrogen atoms, improving target engagement. Its aromatic system facilitates π-π stacking interactions with hydrophobic protein pockets.
- Indoline : Imparts conformational rigidity, reducing entropic penalties during target binding. The saturated bicyclic system enhances solubility compared to planar indoles.
The specific compound 3-methoxy-1-methyl-N-(4-(2-methylindoline-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide integrates these features with additional modifications:
- A methoxy group at position 3 of the pyrazole ring modulates electron density, influencing redox potential and metabolic stability.
- The amide linkage between pyrazole and indoline-containing aryl groups enhances bioavailability by mimicking peptide bonds recognized by cellular transporters.
Current Research Landscape and Knowledge Gaps
Recent studies have prioritized:
- Synthetic Optimization : Multi-step routes employing coupling reactions (e.g., HATU-mediated amidation) to assemble the hybrid scaffold.
- Target Identification : Preliminary molecular docking suggests affinity for tubulin’s colchicine-binding site, disrupting microtubule dynamics in cancer cells.
- Structure-Activity Relationships (SARs) : Substituent effects on the indoline moiety strongly correlate with antiproliferative potency.
Critical unresolved questions include:
Research Objectives and Scope
This review aims to:
- Systematically analyze synthetic routes to this compound.
- Evaluate its reported biological activities through the lens of molecular target engagement.
- Propose future directions for optimizing pharmacokinetic and pharmacodynamic properties.
The scope encompasses in vitro studies, computational modeling, and synthetic chemistry, excluding clinical or preclinical safety assessments.
Table 1: Molecular Profile of this compound
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-12-16-6-4-5-7-19(16)26(14)22(28)15-8-10-17(11-9-15)23-20(27)18-13-25(2)24-21(18)29-3/h4-11,13-14H,12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQZWSSVFZLGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-1-methyl-N-(4-(2-methylindoline-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide, also referred to by its CAS number 1351643-97-4, is a compound of significant interest due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 390.4 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1351643-97-4 |
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 390.4 g/mol |
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar pyrazole derivatives against various viruses. For instance, compounds structurally related to this compound have shown promising results against coronaviruses such as SARS-CoV and MERS-CoV. The IC50 values for these compounds ranged from 11 µM to 37 µM, indicating moderate to high antiviral efficacy .
The biological activity of pyrazole derivatives often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways. The specific mechanism for this compound remains to be fully elucidated; however, it is hypothesized that the compound may interact with viral proteins or modulate host immune responses.
Anticancer Activity
In addition to antiviral properties, compounds with similar structures have been evaluated for anticancer activity. For example, certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The potential for this compound to exhibit similar effects warrants further investigation.
Study on Antiviral Efficacy
A study conducted on spirooxindole-based compounds reported that derivatives exhibited significant antiviral activity against SARS-CoV-2 with IC50 values around 17 µM . While not directly tested, the structural similarities suggest that this compound could possess comparable antiviral properties.
ADMET Analysis
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for assessing the drug-likeness of new compounds. Preliminary ADMET analyses for similar pyrazole compounds indicated favorable pharmacokinetic properties, including good oral bioavailability and adherence to Lipinski's rule of five . Such profiles suggest that this compound may also be a viable candidate for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-methoxy-1-methyl-N-(4-(2-methylindoline-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating promising results in inhibiting tumor growth .
Mechanisms of Action
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For example, some studies indicate that these compounds can inhibit specific kinases involved in cancer progression, leading to reduced cell viability and increased apoptosis .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions that form the pyrazole ring, followed by functionalization steps to introduce the methoxy and carbonyl groups .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to validate the chemical structure of pyrazole derivatives .
Pharmacological Properties
Beyond anticancer activity, pyrazole derivatives like this compound have been investigated for other biological activities, including anti-inflammatory and analgesic effects. These properties make them candidates for further development as therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carboxamide derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported activities:
Key Structural and Functional Differences:
Substituent Diversity: The target compound features a 2-methylindoline-1-carbonyl group, a bicyclic structure absent in other analogs. Methoxy vs. Amino Groups: The 3-methoxy group in the target contrasts with the 3-amino group in compounds 11–13. Methoxy substituents are electron-withdrawing and may reduce hydrogen-bonding capacity compared to amino groups, altering interaction with biological targets .
Biological Activity Implications: Sulfonamide-containing analogs (e.g., compounds 11–14) demonstrate apoptosis induction in colon cancer cells via dual-tail interactions with cellular targets . The absence of a sulfonamide group in the target suggests divergent mechanisms, possibly mediated by the indoline carbonyl moiety. Antifungal pyrazole-carboxamides (e.g., 47q) rely on trifluoromethyl and phenoxy groups for activity . The target’s indoline group may confer unique pharmacokinetic properties, such as improved membrane permeability or resistance to oxidative metabolism.
The indoline carbonyl group may introduce polarity, balancing lipophilicity for optimal bioavailability .
Notes
- Limitations : Direct biological data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.
- Research Gaps : Further studies are needed to validate the target’s synthesis route, pharmacokinetics, and specific biological targets.
- Structural Insights: The 2-methylindoline-1-carbonyl group is a novel feature in pyrazole-carboxamides and warrants exploration as a bioisostere for sulfonamides or aryl groups in drug design.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methoxy-1-methyl-N-(4-(2-methylindoline-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide, and what purification methods are recommended?
- The compound’s synthesis likely involves multi-step protocols, including cyclocondensation of substituted pyrazole precursors with indoline-carbonyl intermediates. For example, similar pyrazole-carboxamides are synthesized via coupling reactions (e.g., using carbodiimide-based activators like EDC/HOBt) between pyrazole-4-carboxylic acid derivatives and aryl amines . Purification typically employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (C18 columns, acetonitrile/water mobile phases) is critical .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Key techniques :
- NMR : - and -NMR to confirm substituent positions (e.g., methoxy group at pyrazole C3, methyl at N1) and indoline-carbonyl linkage. Aromatic protons in the 6.5–8.5 ppm range and carbonyl peaks near 165–170 ppm are diagnostic .
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., expected [M+H] ion for CHNO).
- FTIR : Absorbance bands for amide C=O (~1680 cm) and methoxy C-O (~1250 cm) .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Prioritize target-specific assays based on structural analogs. For instance:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays if targeting kinases (common for pyrazole-carboxamides) .
- Cellular viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .
- Solubility assessment : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, a critical parameter for bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized for the indoline-carbonyl-phenyl intermediate?
- Methodological considerations :
- Coupling reagent optimization : Compare DCC, EDC, or HATU efficiency in amide bond formation; HATU often improves yields in sterically hindered systems .
- Temperature control : Conduct reactions under inert atmosphere (N) at 0–5°C to minimize side reactions.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during indoline synthesis to prevent undesired nucleophilic attacks .
Q. How should researchers address contradictory data in biological activity across different assay platforms?
- Troubleshooting steps :
- Orthogonal assays : Validate hits using both biochemical (e.g., kinase inhibition) and phenotypic (e.g., cell migration) assays to rule out assay-specific artifacts .
- Metabolic stability testing : Use liver microsomes (human/rodent) to check if rapid metabolism explains inconsistent activity (e.g., cytochrome P450-mediated degradation) .
- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with fluorine) to probe SAR and identify metabolically stable motifs .
Q. What computational strategies can predict binding modes of this compound with potential targets?
- Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., VEGFR2, EGFR). Focus on hydrogen bonding with hinge regions (e.g., pyrazole carbonyl to backbone NH) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD/RMSF plots for conformational flexibility .
- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and prioritize targets for experimental validation .
Q. What strategies improve the solubility and bioavailability of this lipophilic carboxamide?
- Experimental solutions :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or methyl positions to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve circulation time .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts or co-crystals with enhanced dissolution rates .
Methodological Notes
- Data contradiction analysis : When biological activity varies between cell-free and cell-based assays, consider membrane permeability (logP >5 may limit cellular uptake) or off-target effects. Use SPR (surface plasmon resonance) to confirm direct target engagement .
- Advanced characterization : For polymorph screening, perform PXRD and DSC to identify stable crystalline forms, which impact formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
